

A comparative study of different ligands for NiBr₂-catalyzed reactions

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Compound of Interest

Compound Name: Nickel(II) bromide

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A Comparative Guide to Ligands in NiBr₂-Catalyzed Reactions

In modern organic synthesis, nickel has emerged as a versatile and cost-effective alternative to precious metals like palladium for catalyzing a wide array of cross-coupling reactions.^[1] Among the various nickel sources, **nickel(II) bromide** (NiBr₂) is a common and readily available precatalyst. However, the success of a NiBr₂-catalyzed transformation is rarely dictated by the metal alone; the choice of ligand is paramount in controlling the catalyst's reactivity, selectivity, and stability. Ligands modulate the steric and electronic properties of the nickel center, influencing key steps in the catalytic cycle such as oxidative addition and reductive elimination.^{[2][3]}

This guide provides a comparative analysis of different ligand classes—primarily N-Heterocyclic Carbenes (NHCs), phosphines, and bidentate nitrogen-based ligands—for several key NiBr₂-catalyzed reactions. The performance of these ligands is compared using quantitative data from recent studies, supplemented with detailed experimental protocols and workflow diagrams to assist researchers in catalyst selection and reaction optimization.

Comparative Performance of Ligands

The efficacy of a ligand is highly dependent on the specific type of transformation being catalyzed. Below, we compare the performance of various ligands in two major classes of NiBr₂-catalyzed reactions: cross-electrophile coupling and C-N amination.

1. Cross-Electrophile Coupling Reactions

Nickel-catalyzed cross-electrophile coupling enables the formation of C-C bonds by coupling two different electrophiles, a reaction that is challenging with traditional cross-coupling methods.^[4] A 2022 study developed a cross-electrophile coupling of aryl bromides and primary alkyl bromides using a NiBr₂ catalyst, where the choice of ligand was critical for success. The study found that a spiro-bidentate-pyox ligand (L1d) with an electron-withdrawing group provided superior results compared to analogues with electron-neutral or electron-donating groups.

Table 1: Ligand Screening for NiBr₂-Catalyzed Cross-Electrophile Coupling of 4-Bromobenzonitrile with 1-Bromobutane

Ligand	Catalyst System	Product Yield (%)	Reference
L1d (spiro-bidentate-pyox)	NiBr ₂ / L1d	72	
L1a (spiro-bidentate-pyox)	NiBr ₂ / L1a	55	
L1c (spiro-bidentate-pyox)	NiBr ₂ / L1c	61	
L2 (bipyridine)	NiBr ₂ / L2	45	
L3 (phenanthroline)	NiBr ₂ / L3	38	
L4 (pybox)	NiBr ₂ / L4	51	
None	NiBr ₂	No desired product	

Reaction conditions:
aryl bromide (0.40 mmol), alkyl bromide (0.20 mmol), Mn (0.60 mmol), ligand (0.02 mmol), NiBr₂ (0.02 mmol), NMP (1 mL) at 80°C.

2. Buchwald-Hartwig Amination Reactions

The formation of C-N bonds via amination is a cornerstone of pharmaceutical and materials chemistry.^{[5][6]} While palladium catalysis has historically dominated this area, nickel catalysis offers a promising alternative.^[5] In the nickel-catalyzed amination of aryl sulfamates, N-Heterocyclic Carbene (NHC) ligands have been shown to uniquely facilitate the desired transformation where other ligand types fail.^[7]

Table 2: Ligand Screening for NiBr₂-Catalyzed Amination of an Aryl Sulfamate with Morpholine

Ligand	Catalyst System	Product Yield (%)	Reference
SIPr·HCl (NHC)	[Ni(cod) ₂] / SIPr·HCl	95	^[7]
PCy ₃ (Monodentate Phosphine)	[Ni(cod) ₂] / PCy ₃	<5	^[7]
dppf (Bidentate Phosphine)	[Ni(cod) ₂] / dppf	<5	^[7]
terpyridine (Tridentate N-ligand)	[Ni(cod) ₂] / terpyridine	No reaction	^[7]

Note: While the initial screen used [Ni(cod)₂], NiBr₂ is a common precatalyst that is reduced in situ to the active Ni(0) species, for which these ligand effects are relevant.^[1]

Experimental Protocols

The following are generalized procedures based on optimized conditions reported in the literature for NiBr₂-catalyzed reactions.

Protocol 1: General Procedure for NiBr₂/Ligand-Catalyzed Cross-Electrophile Coupling

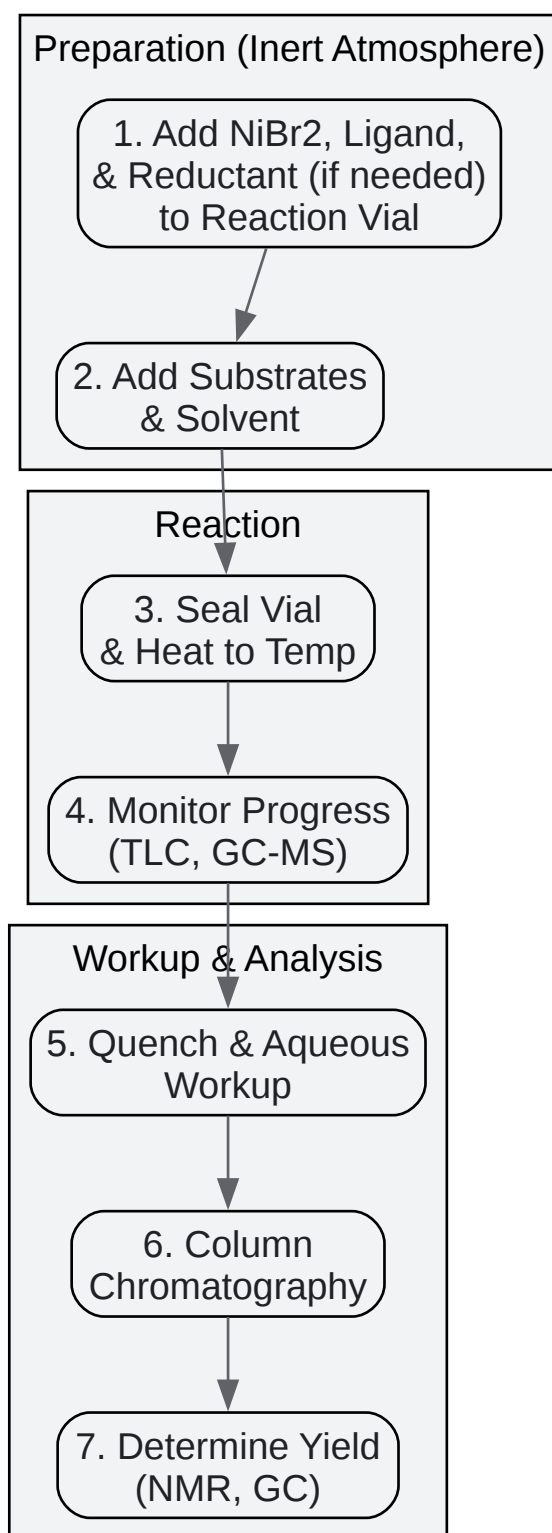
- **Preparation:** Inside a nitrogen-filled glovebox, add NiBr_2 (0.02 mmol, 1.0 equiv), the desired ligand (e.g., L1d, 0.02 mmol, 1.0 equiv), and manganese powder (0.60 mmol, 30 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.
- **Reagent Addition:** Add the aryl bromide (0.40 mmol, 20 equiv) and the primary alkyl bromide (0.20 mmol, 10 equiv) to the vial, followed by 1.0 mL of N-methyl-2-pyrrolidone (NMP).
- **Reaction:** Seal the vial, remove it from the glovebox, and place it in a preheated oil bath at 80°C. Stir the reaction mixture for the specified time (e.g., 12-24 hours).
- **Workup and Purification:** After cooling to room temperature, quench the reaction with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired alkylated arene.

Protocol 2: General Procedure for NiBr_2 /NHC-Catalyzed Buchwald-Hartwig Amination^[7]

- **Catalyst Preparation:** In a nitrogen-filled glovebox, add NiBr_2 (0.05 mmol, 1.0 equiv), the NHC-salt ligand (e.g., SiPr-HCl , 0.05 mmol, 1.0 equiv), and sodium tert-butoxide (NaOtBu , 1.2 mmol, 24 equiv) to an oven-dried Schlenk tube.
- **Reagent Addition:** Add the aryl electrophile (e.g., aryl sulfamate, 1.0 mmol, 20 equiv) and the amine (1.2 mmol, 24 equiv) to the tube. Add 5 mL of anhydrous dioxane.
- **Reaction:** Seal the tube, remove it from the glovebox, and heat the mixture in an oil bath at 80°C for the required duration (e.g., 3-12 hours), monitoring by TLC or GC-MS.
- **Workup and Purification:** Cool the reaction to room temperature and pour it into a separatory funnel containing saturated aqueous NH_4Cl solution. Extract with diethyl ether or ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over MgSO_4 , filter, and concentrate in vacuo. Purify the residue by silica gel chromatography to obtain the desired aryl amine.

Visualized Workflows and Mechanisms

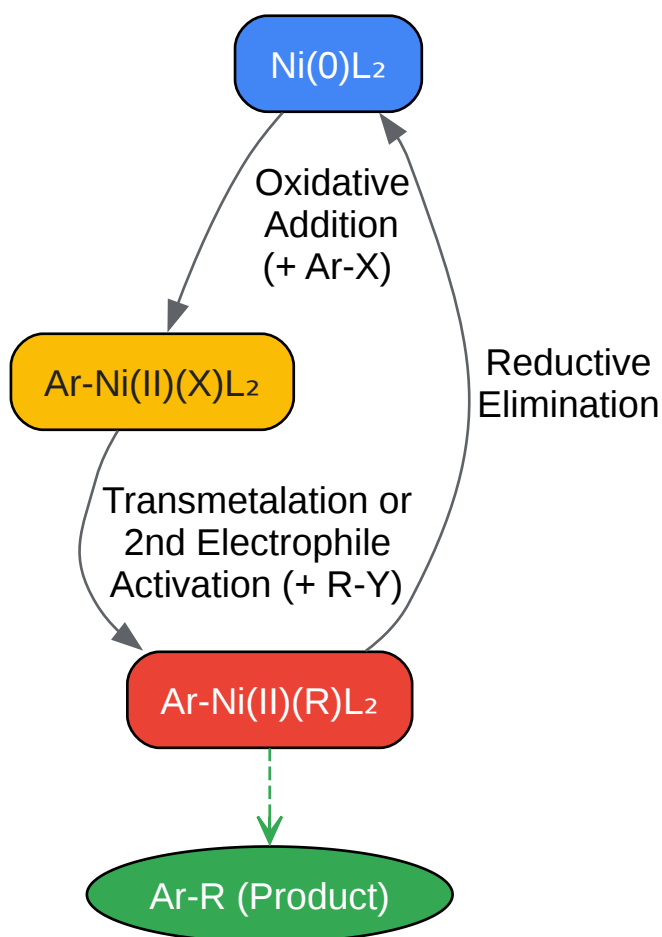
Diagram 1: General Workflow for Ligand Screening



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Caption: A generalized experimental workflow for screening different ligands in NiBr₂-catalyzed reactions.

Diagram 2: Simplified Ni(0)/Ni(II) Catalytic Cycle



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Caption: A simplified Ni(0)/Ni(II) catalytic cycle common in many cross-coupling reactions.

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